molecular formula C16H15N3O5 B2919542 N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941984-21-0

N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide

Cat. No. B2919542
CAS RN: 941984-21-0
M. Wt: 329.312
InChI Key: ZEMSFCVNGMWZTR-UHFFFAOYSA-N
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Description

“N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide” likely contains a benzyl group, which is a common component in organic compounds, and a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached. It also appears to contain an oxalamide group, which is a type of amide. The methoxy groups (-OCH3) are oxygen-containing substituents often found in ethers .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxalamide group and the attachment of the methoxybenzyl and nitrophenyl groups. This could potentially be achieved through a series of reactions including amide bond formation, nitration, and etherification .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amine, and the amide could undergo hydrolysis under acidic or basic conditions. The ether could potentially be cleaved using strong acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, compounds with amide bonds have high boiling points due to the polarity of the amide bond. The presence of the nitro group could make the compound relatively dense and potentially reactive .

Scientific Research Applications

Polymer and Material Science Applications

  • Photolabile Polymer Synthesis : A novel cationic polymer that can switch from cationic to zwitterionic form upon UV irradiation has been synthesized. This polymer utilizes a photolabile pendant moiety that enables DNA condensation and release, as well as switching antibacterial activity, demonstrating potential in biotechnology and material science (Sobolčiak et al., 2013).
  • Optical Limiting Materials : The synthesis of donor-acceptor type conjugated polymers incorporating 1,3,4-oxadiazole units and thiophene with side groups, such as 4-methoxybenzyl, highlights their thermal stability, electrochemical properties, and effective optical limiting behavior due to three-photon absorption. This research opens avenues in developing materials for optical limiting applications (Shivashankar et al., 2013).

Corrosion Inhibition

  • Novel Schiff Bases as Corrosion Inhibitors : Schiff bases derived from benzylidene-aniline have been explored for their corrosion inhibiting properties on mild steel in acidic environments. These studies have shown that such compounds can significantly reduce corrosion, acting mainly as cathodic type inhibitors, and their efficiency is affected by the presence of electron-donating or withdrawing substituents (Singh & Quraishi, 2016).

Organic Synthesis

  • N,N-Bond Forming Heterocyclization : Research on the heterocyclization of o-nitrobenzylamines to produce 3-alkoxy-2H-indazoles indicates a valuable method for synthesizing indazoles. The reaction's efficiency is influenced by the electronic nature of the nitrophenyl group, the characteristics of the benzylic amine, and the alcoholic solvent used. This method represents a one-step approach to generating heterocycles with potential applications in pharmaceuticals and material science (Mills et al., 2006).

Corrosion Inhibition Studies

  • Bis Schiff’s Bases for Corrosion Inhibition : Novel Bis Schiff’s bases have demonstrated significant potential in inhibiting mild steel corrosion in hydrochloric acid solution. These compounds show high inhibition efficiency, with one exhibiting up to 96.19% efficiency. Their protective effect is attributed to the formation of a protective layer on the steel surface, highlighting the importance of molecular structure in designing effective corrosion inhibitors (Priyanka Singh & M. Quraishi, 2016).

Safety And Hazards

Again, without specific information, it’s hard to say for sure, but many nitro-containing compounds are potentially explosive and should be handled with care. The compound could also be harmful or irritating if ingested, inhaled, or if it comes into contact with skin .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-12-6-4-5-11(9-12)10-17-15(20)16(21)18-13-7-2-3-8-14(13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMSFCVNGMWZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide

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